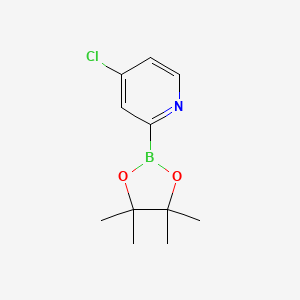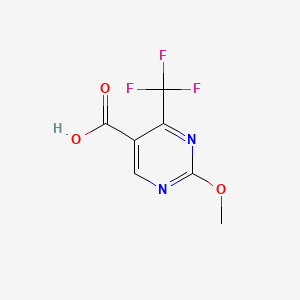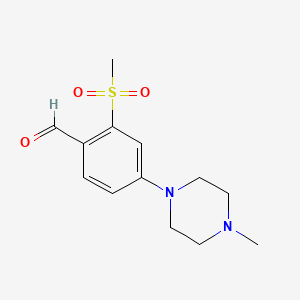![molecular formula C14H16N2O3 B599113 tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198097-53-8](/img/structure/B599113.png)
tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” can be represented by the SMILES string Cc1cnc2n(cc(C=O)c2c1)C(=O)OC(C)(C)C . This representation provides a way to visualize the molecule’s structure and can be used in various cheminformatics applications.
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” include its molecular weight (260.29), molecular formula (C14H16N2O3), and its SMILES string representation . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, has been highlighted as an important intermediate for the synthesis of small molecule anticancer drugs. The described synthetic method aims to optimize the production of such intermediates, emphasizing the significance of tert-butyl pyrrolo[2,3-b]pyridine derivatives in developing and optimizing antitumor inhibitors. Various small molecule anticancer drugs containing similar structures have been reported, underlining the potential of these compounds in overcoming resistance problems not yet addressed by clinical trials. Additionally, some derivatives have been used to develop drugs for depression and cerebral ischemia treatment, as well as potential analgesics (Zhang, Ye, Xu, & Xu, 2018).
Synthesis of Fluorinated Pyrrolopyridines
The reactions of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with fluorinated 1,3-biselectrophiles have been studied to synthesize novel adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. An efficient and convenient synthetic approach to fluorinated pyrrolo[2,3-b]pyridines was developed, with the tert-butyl protecting group successfully removed by sulfuric acid treatment followed by direct glycosylation of the products (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).
Synthesis of Pyrrolopyridine Nucleosides
Similarly, the synthesis of fluorinated pyrrolo[2,3-b]pyridines aimed at creating novel ADA and IMPDH inhibitors has been reported. The study provides a convenient synthetic pathway to these fluorinated compounds, showcasing the versatility of tert-butyl pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry (Groth, Iaroshenko, Wang, & Wesch, 2009).
Intermediate for Heterocyclic Compounds
Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This showcases the chemical versatility and utility of tert-butyl pyrrolopyridine derivatives in synthesizing complex heterocyclic compounds (Wustrow & Wise, 1991).
Eigenschaften
IUPAC Name |
tert-butyl 3-formyl-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-5-11-10(8-17)7-16(12(11)15-6-9)13(18)19-14(2,3)4/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWOXRUBNPFGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C=O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673631 |
Source


|
| Record name | tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
CAS RN |
1198097-53-8 |
Source


|
| Record name | tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)









